3-羟基-4,5,6,7-四氢异恶唑并(4,5-c)吡啶-6-羧酸

描述

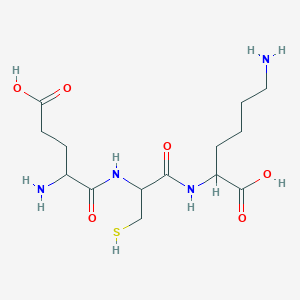

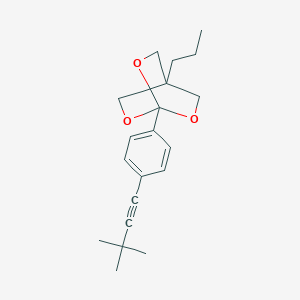

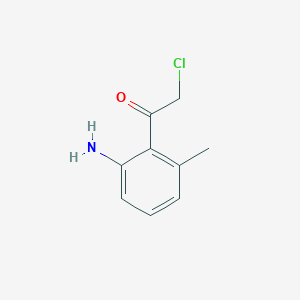

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid, also known as (RS)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo [5,4- c ]pyridine-5-carboxylic acid (5-HPCA), is a conformationally constrained cyclised analogue of AMPA . It has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .

Synthesis Analysis

The enantiomers of 5-HPCA have been prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis . This resulted in the enantiomers of 5-HPCA with high enantiomeric excess .Molecular Structure Analysis

The molecular structure of 5-HPCA has a chemical formula of C6H8N2O2 . The absolute configurations were confirmed by comparing observed and ab initio calculated electronic circular dichroism spectra and by stereoconservative synthesis of (S)-5-HPCA from (S)-AMPA .科学研究应用

抗凝剂阿哌沙班的合成:该化合物是抗凝剂阿哌沙班合成中的一个重要中间体,正如 Wang 等人在 2017 年题为“1-(4-甲氧基苯基)-7-氧代-6-[4-(2-氧代哌啶-1-基)苯基]-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸乙酯,C27H28N4O5 的 X 射线粉末衍射数据”的研究中所阐述的 (Wang 等人,2017).

异恶唑并[3,4-b]吡啶-3(1H)-酮的合成:该化合物可用于合成异恶唑并[3,4-b]吡啶-3(1H)-酮,如 Khan 和 Rafla 在 1975 年的研究“异恶唑并[3,4-b]吡啶-3(1H)-酮和异恶唑并[5,4-b]-吡啶-3(2H)-酮的合成”中所展示的 (Khan 和 Rafla,1975).

酰基吡啶酮天然产物的支架:它充当酰基吡啶酮天然产物和类似物的支架,正如 Jones 等人在 2012 年题为“4,5,6,7-四氢异恶唑并[4,3-c]吡啶-4-酮的脱氢-卤化,为酰基吡啶酮提供支架”的研究中所讨论的 (Jones 等人,2012).

合成新型吡啶噻吩嘧啶:该酸用于合成新型吡啶噻吩嘧啶和吡啶噻吩嘧啶并咪唑,如 Bakhite 等人在 2005 年的研究“新型吡啶[3′,2′:4,5]噻吩[3,2‐d]嘧啶、吡啶[3″,2″:4′,5′]噻吩[3′,2′:4,5]嘧啶并[l,6‐a]苯并咪唑和相关稠合体系的合成”中所展示的 (Bakhite 等人,2005).

色氨酸的代谢转化:它是色氨酸在神经孢菌中代谢转化为烟酸的中间体,并且可以在烟酸缺乏饮食中维持大鼠的生长,正如 Leifer 等人在 1950 年题为“在神经孢菌中使用同位氮研究 3-羟基邻氨基苯甲酸转化为烟酸”的研究中所证明的 (Leifer 等人,1950).

酰基吡啶酮的掩蔽前体:根据 Jones 等人在 2012 年题为“4,5,6,7-四氢异恶唑并[4,3-c]吡啶-4-酮的醛醇生成,酰基吡啶酮的掩蔽前体”的研究,它是一种酰基吡啶酮的掩蔽前体 (Jones 等人,2012).

抑制 GABA 摄取:根据 Krogsgaard‐Larsen 和 Johnston (1975) 的研究,它在抑制大鼠脑切片中的 GABA 摄取方面有应用,详见“尼派酸、各种异恶唑和相关化合物对大鼠脑切片中 GABA 摄取的抑制” (Krogsgaard‐Larsen 和 Johnston,1975).

抗惊厥疗效:THPO(一种相关化合物)通过抑制星形胶质细胞 GABA 摄取,保护小鸡免受异烟肼诱发的癫痫发作,正如 Schousboe 等人在 1986 年题为“组织分布、代谢、抗惊厥疗效以及对小鼠和小鸡脑氨基酸水平的影响,一种神经胶质选择性 γ-氨基丁酸转运抑制剂 4,5,6,7-四氢异恶唑并[4,5-c]吡啶-3-醇”的研究中所研究的 (Schousboe 等人,1986).

作用机制

属性

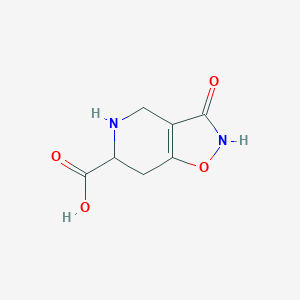

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHKWJJUUBOBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1ONC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909684 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |

CAS RN |

105701-67-5 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 6-HPCA act as an agonist or antagonist at excitatory amino acid receptors?

A1: According to the research, microelectrophoretic techniques in the cat spinal cord revealed that 6-HPCA did not show significant effects as either an agonist or antagonist at excitatory amino acid receptors. []

Q2: What is the preferred conformation of 6-HPCA in solution?

A2: ¹H NMR spectroscopy indicated that 6-HPCA preferentially adopts a conformation where the carboxylate group occupies an equatorial position. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)